molecular formula C10H8F5NO2 B1477836 Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate CAS No. 1838637-35-6

Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate

Cat. No.: B1477836
CAS No.: 1838637-35-6
M. Wt: 269.17 g/mol
InChI Key: ROHULWJKQBOWNS-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate is a chemical compound . It is an irritant and its formula is C₁₀H₈F₅NO₂ .


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . More specific physical and chemical properties are not provided in the sources retrieved.

Safety and Hazards

Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate is classified as an irritant . The specific hazard statements are H302+H312+H332;H315;H319;H335 and the precautionary statements are P261;P271;P280 .

Future Directions

While the future directions for Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate are not explicitly mentioned in the sources retrieved, there is ongoing research in the field of difluoromethylation processes . This suggests that there may be potential for further development and application of this compound in the future.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-[6-(trifluoromethyl)pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO2/c1-2-18-8(17)9(11,12)6-3-4-7(16-5-6)10(13,14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHULWJKQBOWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=C(C=C1)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate
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Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate
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Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate
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Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate
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Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate
Reactant of Route 6
Ethyl 2,2-difluoro-2-(6-(trifluoromethyl)pyridin-3-yl)acetate

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